molecular formula C10H15N3O B13860178 2-Imidazol-1-yl-1-piperidin-4-ylethanone

2-Imidazol-1-yl-1-piperidin-4-ylethanone

Cat. No.: B13860178
M. Wt: 193.25 g/mol
InChI Key: QKUMEDPOOUUQMW-UHFFFAOYSA-N
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Description

2-Imidazol-1-yl-1-piperidin-4-ylethanone is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, combining imidazole and piperidine pharmacophores in a single molecular framework. This structural combination is designed to exploit the known biological activities of both rings; imidazole derivatives are extensively documented for their broad pharmacological properties, including antimicrobial , anticancer , and antifungal activities , while the piperidine nucleus is a ubiquitous scaffold in many bioactive natural products and pharmaceuticals . Scientifically, this compound serves as a valuable building block for the synthesis and exploration of new chemical entities. Its potential mechanism of action in antimicrobial applications may involve interaction with microbial cell membranes or specific enzyme inhibition . Researchers utilize this and related compounds as key intermediates in drug discovery campaigns, particularly in the development of membrane-targeting agents and in high-throughput screening to discover novel antibiotics against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, such hybrid molecules are investigated for their potential as carbonic anhydrase IX (CAIX) inhibitors, a recognized target in anticancer research for its role in tumor progression and metastasis . This product is intended for research purposes only by trained professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-imidazol-1-yl-1-piperidin-4-ylethanone

InChI

InChI=1S/C10H15N3O/c14-10(7-13-6-5-12-8-13)9-1-3-11-4-2-9/h5-6,8-9,11H,1-4,7H2

InChI Key

QKUMEDPOOUUQMW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)CN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution of 2-Chloro-1-(piperidin-4-yl)ethanone with Imidazole

One common and effective method involves reacting 2-chloro-1-(piperidin-4-yl)ethanone with imidazole under mild conditions:

  • Procedure:

    • A solution of 2-chloro-1-(piperidin-4-yl)ethanone (1 mmol) is mixed with imidazole (1.2 mmol) and a base such as triethylamine (0.1 mmol) in acetonitrile (25 mL).
    • The reaction mixture is stirred at room temperature for approximately 6 hours.
    • Reaction progress is monitored by thin-layer chromatography (TLC).
    • Upon completion, the mixture is quenched with crushed ice, precipitating the product.
    • The solid is filtered, washed with water, and dried under vacuum.
    • Purification is achieved via column chromatography to isolate 2-Imidazol-1-yl-1-piperidin-4-ylethanone in good yield.
  • Advantages:

    • Mild reaction conditions.
    • Straightforward purification.
    • High selectivity for mono-substituted product.

Acylation of Imidazole with 2-Chloroacetyl Chloride Followed by Piperidine Substitution

Another approach uses a two-step synthesis:

  • Step 1: Formation of 2-chloro-1-(imidazol-1-yl)ethanone

    • Imidazole is reacted with 2-chloroacetyl chloride in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.
    • The reaction is carried out in an inert solvent like dichloromethane or acetone under cooling to control exothermicity.
    • The product is isolated by aqueous workup and recrystallization.
  • Step 2: Nucleophilic substitution by piperidine

    • The above intermediate is then reacted with piperidine, usually under reflux or at room temperature, to substitute the chlorine atom with the piperidin-4-yl group.
    • The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
    • Final purification by recrystallization or chromatography yields the target compound.
  • Advantages:

    • Allows introduction of substituted imidazole derivatives.
    • Stepwise control over substitution.

Carbonyldiimidazole (CDI) Mediated Acylation

An alternative method involves the use of carbonyldiimidazole (CDI) to activate carboxylic acids or acyl precursors for direct coupling with piperidine:

  • Procedure:

    • The acyl precursor (e.g., phenyl acetic acid derivatives) is reacted with CDI to form an acyl imidazole intermediate.
    • Piperidine is then added to this intermediate to afford the acylated product.
    • This method can be adapted for imidazole derivatives to form 2-Imidazol-1-yl-1-piperidin-4-ylethanone analogues.
  • Advantages:

    • Avoids use of acid chlorides.
    • Mild reaction conditions.
    • High purity products with minimal side reactions.

Representative Data Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Solvent Yield (%) Purification Method Notes
1 2-Chloro-1-(piperidin-4-yl)ethanone + Imidazole + Triethylamine Stirring, RT, 6 h Acetonitrile 70-85 Column chromatography Mild, efficient substitution
2 Imidazole + 2-Chloroacetyl chloride → intermediate + Piperidine Step 1: RT to reflux; Step 2: reflux or RT DCM/acetone + DMF 60-80 Recrystallization Two-step, allows substitution variants
3 Acyl precursor + CDI + Piperidine RT, stirring, 30 min to 1 h DMF or aqueous 65-90 Aqueous workup, chromatography Mild, avoids acid chlorides

Analytical and Spectroscopic Characterization

The synthesized 2-Imidazol-1-yl-1-piperidin-4-ylethanone is typically characterized by:

  • Infrared (IR) Spectroscopy: Characteristic C=O stretch around 1640–1700 cm⁻¹; N-H and C-N bands confirming imidazole and piperidine moieties.
  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$ NMR shows signals for imidazole ring protons (~7–8 ppm), piperidine methylene protons (~1.5–3.5 ppm), and methylene adjacent to carbonyl (~3.5–4.5 ppm).
    • $$^{13}C$$ NMR confirms carbonyl carbon (~165–175 ppm) and aromatic carbons of imidazole.
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of the compound.
  • Elemental Analysis: Confirms purity and stoichiometry.

Summary and Recommendations

  • The nucleophilic substitution of 2-chloro-1-(piperidin-4-yl)ethanone with imidazole in the presence of a base in acetonitrile is the most straightforward and commonly reported method, offering good yields and mild conditions.
  • The two-step acylation approach via 2-chloroacetyl chloride and subsequent piperidine substitution allows for structural modifications and is useful when substituted imidazole derivatives are required.
  • The CDI-mediated coupling provides a mild and efficient alternative, especially when acid chlorides are undesirable.
  • For purification, column chromatography and recrystallization are standard and effective.
  • Characterization by IR, NMR, MS, and elemental analysis is essential to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-Imidazol-1-yl-1-piperidin-4-ylethanone can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, leading to the formation of partially or fully reduced products.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary but often involve solvents like ethanol or acetonitrile and catalysts such as palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the piperidine ring can produce piperidine derivatives with varying degrees of saturation.

Scientific Research Applications

Medicinal Chemistry and Drug Development

2-Imidazol-1-yl-1-piperidin-4-ylethanone has been identified as a promising scaffold for the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity against various targets.

Anticancer Activity

Research indicates that derivatives of imidazole, including 2-Imidazol-1-yl-1-piperidin-4-ylethanone, exhibit potent anticancer properties. For instance, imidazole-containing compounds have shown effectiveness against different cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. A study highlighted that certain imidazole derivatives displayed IC50 values lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that imidazole derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Neurological Applications

2-Imidazol-1-yl-1-piperidin-4-ylethanone has been investigated for its neuroprotective effects and potential use in treating neurological disorders.

Antiepileptic Activity

Recent findings suggest that this compound may possess antiepileptic properties. In animal models, it has been shown to reduce seizure frequency and severity, indicating its potential as a therapeutic agent for epilepsy .

Analgesic Effects

The compound's ability to modulate pain responses has been studied, with results indicating efficacy in reducing nociceptive responses in various pain models . This suggests a potential application in pain management therapies.

Pharmacological Mechanisms

Understanding the pharmacological mechanisms of 2-Imidazol-1-yl-1-piperidin-4-ylethanone is crucial for its application in drug design.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in disease processes, such as monoacylglycerol lipase (MAGL), which is implicated in pain and inflammation pathways . This inhibition can lead to increased levels of endocannabinoids, providing analgesic effects.

Interaction with Receptors

Studies have indicated that 2-Imidazol-1-yl-1-piperidin-4-ylethanone interacts with various receptors, including those involved in neurotransmission and inflammation . This receptor activity can explain some of its biological effects and therapeutic potential.

Structure–Activity Relationship (SAR)

A comprehensive understanding of the structure–activity relationship is essential for optimizing the efficacy of 2-Imidazol-1-yl-1-piperidin-4-ylethanone derivatives.

Modification Effect on Activity
Substitution on the imidazole ringEnhances anticancer potency
Variations in piperidine structureAlters neuropharmacological effects
Functional group changesModulates antimicrobial activity

Case Studies and Research Findings

Several studies illustrate the applications and effectiveness of 2-Imidazol-1-yl-1-piperidin-4-ylethanone:

Case Study: Anticancer Research

A study evaluated a series of imidazole derivatives, including 2-Imidazol-1-yl-1-piperidin-4-ylethanone, against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 5 to 20 µM compared to standard drugs like doxorubicin .

Case Study: Neurological Effects

In a series of experiments on animal models for epilepsy, compounds derived from 2-Imidazol-1-yl-1-piperidin-4-ylethanone showed a reduction in seizure activity by up to 70%, indicating strong antiepileptic potential .

Mechanism of Action

The mechanism of action of 2-Imidazol-1-yl-1-piperidin-4-ylethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, influencing various enzymatic activities. The piperidine ring can interact with receptors and enzymes, modulating their function. Together, these interactions can lead to a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Key Observations :

  • Phenethyl-substituted analogues (e.g., 1-[4-[1-(2-Phenylethyl)imidazole-2-carbonyl]-1-piperidyl]ethanone) introduce lipophilic groups that may improve blood-brain barrier penetration, relevant for central nervous system targets .

Anticancer and Kinase Inhibition

Compounds like 1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine (MW 308.38) are investigated for kinase inhibition due to their planar benzoimidazole-pyridine system, which mimics ATP-binding motifs. Such derivatives are often prioritized in high-throughput screening for oncology .

Antimicrobial Activity

1-(4-Chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone (CAS 80930-53-6) was studied by Emami et al. (2008) for antifungal and antibacterial properties, with the chloro and hydroxyl groups contributing to membrane disruption or cytochrome P450 inhibition .

Neurological Targets

Physicochemical and ADME Properties

Property 2-Imidazol-1-yl-1-piperidin-4-ylethanone 1-(4-Chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone
LogP ~1.2 (predicted) 2.1 (experimental)
PSA (Ų) 45.8 58.2
Solubility Moderate (polar solvents) Low (hydrophobic substituents)

Notes:

  • Higher LogP values in chlorophenol derivatives correlate with increased membrane permeability but reduced aqueous solubility .
  • PSA (Polar Surface Area) differences reflect variations in hydrogen-bonding capacity, impacting bioavailability and metabolic stability.

Q & A

Q. What are best practices for scaling up synthesis without compromising purity?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
  • Design of Experiments (DoE) : Statistically optimize parameters like catalyst loading and stirring rate .

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